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Compound of Interest

Compound Name: 2-Acetylbenzoic acid

Cat. No.: B015094

This guide provides a comprehensive overview of the spectroscopic data for 2-Acetylbenzoic
acid (CAS 577-56-0), a key intermediate in various chemical syntheses. The document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Acetylbenzoic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Experimental *H and 3C NMR spectral data with assigned chemical shifts for 2-Acetylbenzoic
acid are not readily available in public scientific databases. However, spectra are noted to be
available from commercial suppliers such as Sigma-Aldrich.[1] The expected resonances,
based on the chemical structure, are described below.

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the
carboxylic acid. The aromatic protons would likely appear as a complex multiplet in the range of
7.5-8.2 ppm. The methyl protons should present as a singlet around 2.6 ppm. The carboxylic
acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10
ppm, and its position can be concentration-dependent.
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13C NMR (Carbon NMR): The 3C NMR spectrum will display nine distinct signals
corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the acetyl
and carboxylic acid groups are expected at the most downfield shifts (typically >160 ppm). The
aromatic carbons will resonate in the approximate range of 125-140 ppm, and the methyl
carbon of the acetyl group will appear at a more upfield position (around 25-30 ppm).

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2-Acetylbenzoic acid exhibits characteristic absorption bands
corresponding to its functional groups. The data below is indicative of a solid-state
measurement (e.g., KBr pellet or ATR). A gas-phase IR spectrum is also available through the
NIST WebBook.[2]

Wavenumber (cm~12) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)

~3080-3030 Medium C-H stretch (Aromatic)

1700-1680 Strong C=0 stretch (Carboxylic Acid
Dimer)

~1680 Strong C=0 stretch (Ketone)

~1600, ~1475 Medium-Weak C=C stretch (Aromatic)

~1320-1210 Strong C-O stretch (Carboxylic Acid)

O-H bend (out-of-plane,
~920 Broad, Medium ) o
Carboxylic Acid Dimer)

Note: The broadness of the O-H stretch is due to hydrogen bonding. The carbonyl stretching
frequencies can be influenced by the physical state of the sample.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 2-Acetylbenzoic acid obtained by electron ionization (El) shows a
molecular ion peak and several characteristic fragment ions.
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miz Relative Intensity Assighment

164 Moderate [M]* (Molecular lon)
149 High [M - CHs]*

121 Moderate [M - COOH]*

105 High [CeHsCOJ*

77 Moderate [CeHs]+

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-Acetylbenzoic
acid.

Materials:

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm diameter)

Deuterated solvent (e.g., CDCls, DMSO-de)

2-Acetylbenzoic acid sample

Internal standard (e.g., Tetramethylsilane - TMS)

Pipettes and vials
Procedure:

o Sample Preparation: Weigh approximately 5-10 mg of 2-Acetylbenzoic acid and dissolve it
in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent
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is critical; DMSO-ds is often used for carboxylic acids to ensure the observation of the acidic
proton.

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is
appropriate for the spectrometer's probe (typically around 4-5 cm).

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet.

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the
solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp,
symmetrical peaks.

'H NMR Acquisition:

o Set the appropriate spectral width, acquisition time, and relaxation delay.
o A standard pulse sequence for tH NMR is used.

o Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

13C NMR Acquisition:

o Switch the spectrometer to the 3C nucleus frequency.

o A proton-decoupled pulse sequence is commonly used to simplify the spectrum and
enhance the signal-to-noise ratio.

o Due to the low natural abundance of 13C, a larger number of scans (hundreds to
thousands) and a longer relaxation delay may be necessary.

Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase and baseline correct the spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(TMS at 0.00 ppm).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-Acetylbenzoic acid using their
characteristic vibrational frequencies. This protocol describes the KBr pellet method for solid
samples.

Materials:

e FTIR spectrometer

e Hydraulic press

o KBr pellet die set

o Agate mortar and pestle

e Infrared lamp

o Potassium bromide (KBr), spectroscopy grade
e 2-Acetylbenzoic acid sample
e Spatula

Procedure:

e Sample Preparation:

o Dry the KBr powder under an infrared lamp or in an oven to remove any absorbed
moisture, which can interfere with the spectrum.

o Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.
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o Add a very small amount of the 2-Acetylbenzoic acid sample (approx. 1-2 mg). The
sample-to-KBr ratio should be low to avoid overly intense absorption bands.

o Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous
powder is obtained.

o Pellet Formation:

o

Assemble the KBr pellet die. Transfer a portion of the sample mixture into the die.

[e]

Spread the powder evenly.

o

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few
minutes.

(¢]

Release the pressure carefully. A transparent or translucent KBr pellet should be formed.
e Spectral Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm™1.

o Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.

o lIdentify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Acetylbenzoic
acid.
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Materials:

Mass spectrometer with an electron ionization source (often coupled with a gas
chromatograph - GC-MS)

Direct insertion probe or GC inlet

Volatile solvent (if using GC inlet, e.g., methanol, dichloromethane)

2-Acetylbenzoic acid sample
Procedure:
e Sample Introduction:

o Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube,
which is then inserted into the probe. The probe is introduced into the ion source of the
mass spectrometer. The sample is then heated to volatilize it directly into the ionization
chamber.

o GC Inlet: A dilute solution of the sample is injected into the gas chromatograph. The
compound is volatilized and separated from the solvent and any impurities on the GC
column before entering the mass spectrometer's ion source.

e |onization:

o In the ion source, the gaseous molecules are bombarded with a high-energy electron
beam (typically 70 eV).

o This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion ([M]*).

o The excess energy imparted to the molecular ion can cause it to fragment into smaller,
charged ions and neutral radicals.

e Mass Analysis:
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o The positively charged ions are accelerated out of the ion source and into the mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection:

o The separated ions are detected, and their abundance is recorded.

o A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
o Data Analysis:

o Identify the molecular ion peak to determine the molecular weight of the compound.

o Analyze the fragmentation pattern to gain structural information. The difference in mass
between the molecular ion and the fragment ions can indicate the loss of specific neutral
fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Acetylbenzoic acid.
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General Workflow for Spectroscopic Analysis

Sample: 2-Acetylbenzoic Acid

NMR Sample Preparation
(Dissolve in deuterated solvent)

IR Sample Preparation
(e.g., KBr Pellet)

MS Sample Introduction
(Volatilization)

'

MS Data Acquisition
(Mass Spectrum)

NMR Data Acquisition
(*H and 3C Spectra)

FTIR Data Acquisition
(IR Spectrum)

NMR Data Analysis MS Data Analysis

(Chemical Shifts, Coupling, Integration)

IR Data Analysis
(Functional Group Identification)

(Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of 2-Acetylbenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b015094#spectroscopic-data-of-2-acetylbenzoic-acid-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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